![molecular formula C8H11ClN2O2 B8047140 3-Methoxybenzamidoxime hcl](/img/structure/B8047140.png)
3-Methoxybenzamidoxime hcl
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Description
3-Methoxybenzamidoxime is a chemical compound with the empirical formula C8H10N2O2 . It has a molecular weight of 166.18 . It is a solid substance with a melting point between 104-108 °C .
Molecular Structure Analysis
The molecular structure of 3-Methoxybenzamidoxime can be represented by the SMILES string COc1cccc(c1)C(N)=NO
. This indicates that the molecule contains a methoxy group (OCH3) and an amidoxime group (C(N)=NO) attached to a benzene ring.
Physical And Chemical Properties Analysis
3-Methoxybenzamidoxime is a solid substance with a melting point between 104-108 °C . It has an empirical formula of C8H10N2O2 and a molecular weight of 166.18 .
Mechanism of Action
Safety and Hazards
3-Methoxybenzamidoxime is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a hazard to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAOZIAFESTUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=NO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=N/O)/N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzamidoxime hcl |
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